molecular formula C4H8N2 B7944948 (S)-3-Aminobutanenitrile

(S)-3-Aminobutanenitrile

Cat. No. B7944948
M. Wt: 84.12 g/mol
InChI Key: PPBSMPOYVPZOFM-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Aminobutanenitrile is a useful research compound. Its molecular formula is C4H8N2 and its molecular weight is 84.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Stability : (S)-3-Aminobutanenitrile is a critical synthetic intermediate for neurological disorder therapeutics, including Parkinson’s and Alzheimer’s diseases. It's also used as an industrial precursor to pyrroline and pyrrolidine. An improved synthesis method for this compound has been developed, highlighting its instability at room temperature, thereby necessitating its storage in the form of a hydrochloride salt for stability (Capon et al., 2020).

  • Pharmacological Activity : Studies on phenibut, a derivative of this compound, have demonstrated its role as a GABA-mimetic psychotropic drug. Research indicates that its pharmacological activity, especially in treating anxiety and exhibiting antidepressant and pain effects, is largely due to its R-enantiomer (Dambrova et al., 2008).

  • Enantioselective Synthesis : The compound has been involved in studies focusing on diastereoselective alkylation, demonstrating its importance in producing enantiomerically pure derivatives for various applications (Estermann & Seebach, 1988).

  • Green Chemistry Applications : An eco-friendly process for the enantioselective synthesis of this compound has been developed, emphasizing the importance of sustainable and environmentally friendly methods in chemical synthesis (Weiss et al., 2010).

  • Catalytic Applications : Research on nickel and nickel–magnesia catalysts active in the hydrogenation of 1,4-butanedinitrile has shown the significance of this compound in catalysis, particularly in achieving high selectivity and preventing catalyst deactivation (Serra et al., 2001).

  • Medical Applications : Studies on compounds like phenibut derived from this compound have shown their relevance in medical practice, particularly as mood elevators and tranquilizers. Their interactions with GABA receptors and their clinical effects, including CNS and respiratory depression, have been extensively studied (McCabe et al., 2019).

  • Analytical Chemistry : The compound has been the subject of analytical studies, such as the development of a liquid chromatography-tandem mass spectrometry method for quantification of phenibut in biological matrices, highlighting its importance in analytical chemistry and pharmacological research (Grinberga et al., 2008).

properties

IUPAC Name

(3S)-3-aminobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBSMPOYVPZOFM-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Aminobutanenitrile
Reactant of Route 2
Reactant of Route 2
(S)-3-Aminobutanenitrile
Reactant of Route 3
(S)-3-Aminobutanenitrile
Reactant of Route 4
(S)-3-Aminobutanenitrile
Reactant of Route 5
Reactant of Route 5
(S)-3-Aminobutanenitrile
Reactant of Route 6
(S)-3-Aminobutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.